molecular formula C5H5ClN2O B185298 4-Chloro-6-methoxypyrimidine CAS No. 26452-81-3

4-Chloro-6-methoxypyrimidine

Cat. No.: B185298
CAS No.: 26452-81-3
M. Wt: 144.56 g/mol
InChI Key: KLJGSQVYUGQOAW-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H5ClN2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxypyrimidine typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method starts with 4,6-dichloropyrimidine, which undergoes a substitution reaction with methanol in the presence of a base such as sodium hydroxide . The reaction conditions often include refluxing the mixture to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-6-methoxypyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the activity of the target molecules. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • 4-Chloro-6-methylpyrimidine
  • 2-Amino-4-chloro-6-methoxypyrimidine
  • 4,6-Dichloropyrimidine

Comparison: 4-Chloro-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 4-Chloro-6-methylpyrimidine, the methoxy group in this compound provides different electronic properties, influencing its reactivity in substitution and coupling reactions. The presence of the methoxy group also affects its interaction with biological targets, potentially leading to different pharmacological profiles .

Properties

IUPAC Name

4-chloro-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJGSQVYUGQOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359980
Record name 4-Chloro-6-methoxypyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26452-81-3
Record name 4-Chloro-6-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26452-81-3
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Record name 4-Chloro-6-methoxypyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-methoxypyrimidine
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Synthesis routes and methods I

Procedure details

3 g of 4,6-dichloropyrimidine were dissolved in 30 ml of dried methanol and mixed dropwise at -10° C. with a solution of 0.46 g of sodium in 20 ml of dried methanol and stirred at -10° C. for 5 hours and at room temperature for 12 hours. The solution was rotated in, the residue taken up with 50 ml of dichloromethane and a little activated carbon was added. After filtration, rotation in to dryness took place. The initially liquid residue became crystalline solid when left to stand. 2.5 g of 4-chloro-6-methoxypyrimidine were obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.1 g sodiummethanolate was added to 7.2 g 4,6-dichlorpyrimidine in 150 mL methanol at 0° C. The reaction was warmed to RT and stirred additional 3 h. Water and EtOAC were added and the layers were separated. The organic layer was dried and evaporated to give 7.1 g of the desired product.
Name
sodiummethanolate
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

22.4 g (0.15 mol) of 4,6-dichloropyrimidine were introduced into 250 ml of methanol. 27 g of a 30% strength sodium methylate solution were added dropwise at 0° C. After concentration, the mixture was worked up using a water/methylene chloride mixture. 15.0 g (69.2% of theory) of yellow crystals were obtained; m.p. 32°-34° C.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

5.8 g sodium methanolate was added to 10 g 4,6-dichloropyrimidine in 150 mL MeOH at 0° C. The reaction was warmed up to RT and stirred over night at RT. Then 3.63 g sodium methanolate was added and the reaction was stirred for 3 h. The mixture was treated with water and extracted with EtOAc. The organic layer was dried over magesiumsulfate and evaporated to give 9.7 g 4-chloro-6-methoxy-pyrimidine.
Name
sodium methanolate
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methanolate
Quantity
3.63 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-chloro-6-methoxypyrimidine?

A1: this compound has the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol.

Q2: How is this compound typically synthesized?

A: It can be synthesized from readily available starting materials like guanidine nitrate and diethyl malonate through a multi-step process involving cyclization, chlorination, hydrolysis, and methoxylation. [] Another method utilizes 4,6-dichloropyrimidine, converting it through subsequent reactions with sodium methoxide and then hydrochloric acid. []

Q3: What spectroscopic data is available to characterize this compound?

A: Researchers have extensively studied its spectroscopic properties using Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV Vis) spectroscopy. These techniques help confirm its structure and provide insights into its vibrational, electronic, and magnetic characteristics. []

Q4: What are the primary applications of this compound?

A: It serves as a crucial building block in synthesizing various compounds, including pharmaceuticals like anticancer drugs [] and herbicides such as chlorimuron-ethyl, a sulfonylurea herbicide used for weed control in crops like soybeans. [, ]

Q5: How does this compound react in the synthesis of chlorimuron-ethyl?

A: It reacts with ethyl 2-methoxycarbonyl sulfamoyl benzoate, which itself is synthesized from ethyl 2-sulfamoyl benzoate and methyl chloroformate. This reaction sequence offers a cost-effective route to producing chlorimuron-ethyl with high yield and purity. []

Q6: Can this compound be converted into other useful pyrimidine derivatives?

A: Yes, it serves as a versatile precursor for synthesizing various pyrimidine derivatives. For instance, it can be converted to 2-amino-4-methoxy-6-methylthiopyrimidine by reacting it with sodium thiomethylate. [] Additionally, it can be used to create 4,6-dichloropyrimidine using phosgene as a chlorinating agent in the presence of nitrogen-containing auxiliary agents. [, ]

Q7: Are there any studies on the catalytic properties of this compound itself?

A7: While this compound is primarily recognized as a synthetic intermediate, limited research explores its direct catalytic properties.

Q8: What is known about the solubility of this compound?

A: Studies have investigated its solubility in various solvents. For example, its solubility in twelve different organic solvents was measured at temperatures ranging from 273.15 K to 323.15 K. [] Researchers have also explored its solubility in binary solvent mixtures, analyzing factors like preferential solvation. [, ]

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